![molecular formula C18H19ClN2O2 B2521501 3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol CAS No. 615279-99-7](/img/structure/B2521501.png)

3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

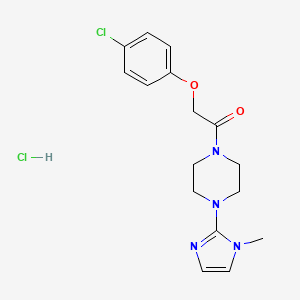

The compound "3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers. Benzimidazoles are known for their biological activity and have been studied for various pharmacological properties, including antihistaminic activity as seen in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole nucleus followed by various substitutions at the 1- and 2-positions. For instance, the synthesis of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles involved testing for H1-antihistaminic activity, where the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position played a crucial role for potent activity . Another example is the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one, which was achieved under microwave irradiation and confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is critical in determining their biological activity. The crystal and molecular structures of two 1H-2-substituted benzimidazoles were analyzed using X-ray crystallography and solid-state NMR, revealing details about polymorphism, enantiomorphism, and the conformation of substituents . These structural analyses are essential for understanding the interactions of benzimidazole derivatives with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the alkylation of 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutyl acetate followed by deacylation led to the formation of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which exhibited moderate tuberculostatic activity . These reactions are indicative of the versatility of benzimidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenoxy group and the propan-1-ol moiety in the compound of interest would affect these properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. Although the specific properties of "3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol" are not discussed in the provided papers, the studies on related compounds provide a foundation for predicting its behavior .

Aplicaciones Científicas De Investigación

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is a prominent method for evaluating the antioxidant capacity of compounds, including those structurally related to benzimidazole derivatives. It involves the reaction of antioxidants with the ABTS radical cation, indicating their potential in oxidative stress mitigation and related applications (Ilyasov et al., 2020).

Environmental Fate and Behavior of Parabens

Research on parabens, which share a phenolic nature with chlorophenoxy compounds, highlights their widespread use and persistent occurrence in aquatic environments. This work underscores the importance of understanding the environmental impact and behavior of chemical compounds, including those related to "3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol" (Haman et al., 2015).

Synthesis and Utilities of Benzimidazole Derivatives

Benzimidazole derivatives, to which the chemical is closely related, have been extensively studied for their synthesis methods and biological applications. These derivatives exhibit a wide range of biological activities, underscoring the versatile applications of benzimidazole compounds in pharmaceutical and medicinal chemistry (Ibrahim, 2011).

Chlorophenols in Environmental Pollution

Studies on chlorophenols, similar in structure to the chlorophenoxy group in the compound of interest, focus on their roles as precursors to dioxins in processes like Municipal Solid Waste Incineration. This research is pivotal for understanding the environmental and health implications of chlorophenol usage and disposal (Peng et al., 2016).

Therapeutic Potential of Benzimidazole Derivatives

The therapeutic applications of benzimidazole derivatives cover a broad spectrum, from antimicrobial to anticancer activities. This highlights the potential for compounds related to "3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol" in drug discovery and development (Akhtar et al., 2019).

Propiedades

IUPAC Name |

3-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-11-21-17-5-2-1-4-16(17)20-18(21)6-3-12-22/h1-2,4-5,7-10,22H,3,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJZDYAIODHMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)